molecular formula C32H30FNO5 B1683201 Tomicorat CAS No. 1027099-03-1

Tomicorat

Cat. No.: B1683201
CAS No.: 1027099-03-1
M. Wt: 527.6 g/mol
InChI Key: MQHGWZXZNWRXRE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tomicorat involves several steps, including the reaction of 5-fluoro-2-methylphenol with 2,2,4-trimethyl-1,2-dihydroquinoline to form an intermediate. This intermediate is then reacted with 3-methoxyphenyl furan-2-carboxylate under specific conditions to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Tomicorat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tomicorat has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly its anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tomicorat involves its interaction with specific molecular targets, such as enzymes and receptors, to exert its anti-inflammatory effects. It modulates signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Tomicorat is unique compared to other anti-inflammatory agents due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound stands out due to its specific molecular interactions and pathways involved in its anti-inflammatory effects .

Properties

CAS No.

1027099-03-1

Molecular Formula

C32H30FNO5

Molecular Weight

527.6 g/mol

IUPAC Name

[4-[5-[(5-fluoro-2-methylphenoxy)methyl]-2,2,4-trimethyl-1H-quinolin-6-yl]-3-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C32H30FNO5/c1-19-8-9-21(33)15-28(19)38-18-25-23(12-13-26-30(25)20(2)17-32(3,4)34-26)24-11-10-22(16-29(24)36-5)39-31(35)27-7-6-14-37-27/h6-17,34H,18H2,1-5H3

InChI Key

MQHGWZXZNWRXRE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)OCC2=C(C=CC3=C2C(=CC(N3)(C)C)C)C4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC

Canonical SMILES

CC1=C(C=C(C=C1)F)OCC2=C(C=CC3=C2C(=CC(N3)(C)C)C)C4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC

Appearance

Solid powder

1027099-03-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tomicorat

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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